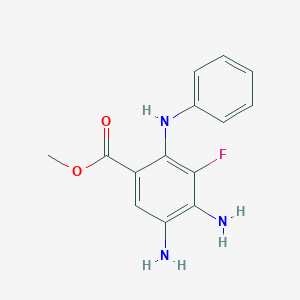

Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate

Description

Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate is a fluorinated aromatic compound featuring a methyl benzoate backbone substituted with amino groups at positions 4 and 5, a fluorine atom at position 3, and a phenylamino group at position 2. The diamino groups enhance hydrogen-bonding capacity, while fluorine improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

methyl 4,5-diamino-2-anilino-3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O2/c1-20-14(19)9-7-10(16)12(17)11(15)13(9)18-8-5-3-2-4-6-8/h2-7,18H,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIJEIVUKKHRAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate typically involves the reduction of Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate. One common method includes the use of ammonium formate and palladium (II) hydroxide/carbon in ethanol at 95°C for 30 minutes. The reaction mixture is then cooled, filtered, and concentrated to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The compound can be reduced further to modify the functional groups.

Substitution: The fluorine atom and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction, leading to the formation of diverse derivatives that can be utilized in further research .

2. Biological Activity:

Research has indicated that derivatives of this compound exhibit significant biological activities, including antimicrobial and anticancer properties. The amino and fluorine groups facilitate interactions with biological targets, potentially influencing enzyme activities and cell signaling pathways .

3. Pharmaceutical Development:

This compound is being investigated as a pharmaceutical intermediate for drugs targeting specific cancer pathways. Its ability to inhibit tumor growth has been noted in several studies, making it a candidate for further development in cancer therapeutics .

4. Material Science:

In material science, this compound can be incorporated into polymer formulations to enhance mechanical properties and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings .

5. Analytical Chemistry:

The compound is also utilized as a standard in chromatographic techniques, aiding researchers in the accurate quantification of related compounds within complex mixtures. This role is vital for ensuring the reliability of analytical results in both research and industrial settings .

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer effects of this compound against various human tumor cell lines. The compound demonstrated a mean growth inhibition rate (GI50) of approximately 15.72 µM, indicating its potential efficacy as an anticancer agent .

Case Study 2: Antimicrobial Properties

Research published in peer-reviewed journals highlighted the antimicrobial activity of derivatives synthesized from this compound. These derivatives were tested against a range of bacterial strains, showing promising results that suggest further exploration for therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate involves its interaction with specific molecular targets. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Analog: Methyl (Z)-2-(4-(3-Fluorophenyl)-2-Oxo-1,2-Dihydrobenzo[4,5]Imidazo[1,2-a]Pyrimidin-3(4H)-Ylidene)-2-(Phenylamino)Acetate (5j)

Key Differences :

- Core Structure: Compound 5j incorporates a fused benzoimidazopyrimidinone ring system, absent in the target compound.

- Substituents: The acetate group and imidazo-pyrimidinone moiety contrast with the simpler benzoate backbone of the target.

- Physical Properties : Melting point >300°C, indicating strong intermolecular interactions (e.g., hydrogen bonding from NH groups and π-stacking from the fused ring) .

- Spectroscopic Data : Distinct $ ^1H $ NMR signals for NHamid (δ 11.64) and NHamin (δ 8.58) highlight hydrogen-bonding environments, which may differ in the target compound due to fewer heterocyclic features .

Implications : The fused ring system in 5j likely enhances rigidity and thermal stability but reduces solubility compared to the target compound.

Sulfonylurea Herbicide Analogs (e.g., Metsulfuron Methyl Ester)

Key Differences :

- Functional Groups: Sulfonylurea and triazine moieties in herbicides (e.g., metsulfuron methyl ester) replace the diamino and phenylamino groups in the target compound .

- Electronic Effects : Fluorine in the target may enhance electron-withdrawing effects, whereas sulfonyl groups in herbicides contribute to herbicidal activity via enzyme inhibition .

Implications : The target compound’s lack of sulfonylurea/triazine groups limits direct herbicidal utility but expands its versatility in drug discovery.

Fluorinated Phenylamino Analogs (e.g., Methyl 4,5-Diamino-3-Fluoro-2-((2-Fluorophenyl)Amino)Benzoate)

Key Differences :

- Substituent Position : The 2-fluorophenyl group in the analog versus unsubstituted phenyl in the target alters steric and electronic profiles .

- Discontinued Status : Both compounds are listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .

Implications : Fluorine position on the phenyl ring could critically influence target engagement in drug design.

Data Table: Comparative Analysis

Research Findings and Trends

- SAR Insights : Fluorination at position 3 (target) versus position 2 (2-fluorophenyl analog) demonstrates positional sensitivity in molecular design .

- Thermal Stability : Fused-ring systems (e.g., 5j) exhibit higher melting points, suggesting stronger intermolecular forces than simpler benzoates .

- Agrochemical vs. Pharma Focus: Functional groups dictate application—sulfonylureas target enzymes in plants, while diamino/fluorine motifs suit drug discovery .

Biological Activity

Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features multiple functional groups, including amino and fluorine substituents, which are crucial for its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C14H14FN3O2

- Molecular Weight: 275.28 g/mol

- CAS Number: 606144-42-7

The compound's structure includes:

- A methyl ester group

- Two amino groups at positions 4 and 5

- A fluoro substituent at position 3 of the benzene ring

- A phenylamino group

These features contribute to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of amino groups is believed to enhance its interaction with cellular targets involved in cancer progression.

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and electrostatic interactions with specific biological molecules. This interaction can influence various biochemical pathways, including those related to enzyme activity and receptor signaling .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, an IC50 value (the concentration required to inhibit cell growth by 50%) was reported at low micromolar concentrations, indicating potent activity .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.0 |

| MCF7 | 4.5 |

| A549 | 6.0 |

Case Studies

-

Case Study on Antibacterial Activity :

- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL for S. aureus, indicating strong antibacterial properties.

-

Case Study on Anticancer Effects :

- In a recent study involving breast cancer models, treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the key synthetic strategies for Methyl 4,5-diamino-3-fluoro-2-(phenylamino)benzoate, and how can reaction conditions be optimized to minimize side products?

- Methodological Answer : A stepwise approach is recommended:

- Step 1 : Protect the 4,5-diamino groups using tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during fluorination or coupling steps.

- Step 2 : Introduce the fluorine atom via electrophilic aromatic substitution (e.g., using Selectfluor®) under controlled pH to avoid over-fluorination.

- Step 3 : Couple the phenylamino group via Buchwald-Hartwig amination, employing palladium catalysts and ligands (e.g., XPhos) for efficient C–N bond formation .

- Optimization : Monitor reaction progress with TLC/HPLC and adjust temperature (60–80°C) and solvent polarity (DMF or DMSO) to improve yield. Characterize intermediates via H/F NMR to confirm regioselectivity .

Q. How should researchers validate the purity and structural identity of this compound?

- Methodological Answer :

- Purity Analysis : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm). Compare retention times with synthetic standards.

- Structural Confirmation :

- H NMR: Identify aromatic protons (6.5–7.5 ppm), NH signals (broad, ~5 ppm), and methyl ester (–OCH, ~3.8 ppm).

- F NMR: Detect the fluorine substituent (δ ≈ -110 to -120 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H].

- Cross-Validation : Compare melting points (mp) with literature values for analogous fluoro-benzoates (e.g., mp ranges in ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Controlled Replication : Synthesize derivatives with precise substituent variations (e.g., replacing –NH with –NO) to isolate electronic effects.

- Computational Modeling : Perform DFT calculations to assess binding affinities or steric hindrance in target interactions (e.g., enzyme active sites).

- Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., deaminated or oxidized species) that may skew bioactivity results .

- Dose-Response Studies : Conduct assays across multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects.

Q. What role do the fluorine and amino groups play in modulating the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electronic Effects :

- Fluorine : Withdraws electron density via inductive effects, polarizing the aromatic ring and directing electrophilic attacks to meta/para positions.

- Amino Groups : Act as strong electron donors, enhancing nucleophilic aromatic substitution (e.g., in Suzuki coupling).

- Reactivity Studies :

- Perform Hammett plots to quantify substituent effects on reaction rates.

- Use cyclic voltammetry to assess redox behavior influenced by –NH/–F interactions .

- Derivatization : Test stability under acidic/basic conditions (e.g., Boc deprotection in HCl/dioxane) to guide functionalization strategies.

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Classify based on structurally similar compounds (e.g., Category 4 acute toxicity for dermal/oral exposure ).

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods with HEPA filters.

- Waste Disposal : Quench reactive intermediates (e.g., with aqueous NaHCO) before disposal in halogenated waste containers.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data?

- Methodological Answer :

- Solubility Testing : Use standardized solvents (e.g., DMSO, ethanol) at 25°C with sonication. Measure saturation points via UV-Vis spectroscopy.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Compare with NIST-recommended protocols for fluorinated aromatics .

Experimental Design

Q. What strategies are recommended for designing derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

- Scaffold Modification : Replace –OCH with –OCF to assess steric vs. electronic contributions.

- Isosteric Replacements : Substitute –NH with –OH or –CH to evaluate hydrogen-bonding effects.

- Crystallography : Grow single crystals (e.g., using slow evaporation in ethyl acetate) to correlate molecular geometry (e.g., bent-core structures ) with bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.